REACTION_CXSMILES
|
[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=[CH:9][C:2]=12.[C:13]([C:20]1[NH:21][CH:22]=[CH:23]N=1)([C:15]1NC=CN=1)=O.N1CCCCC1>ClCCl>[N:1]1[O:5][N:4]=[C:3]2[CH:6]=[C:7]([C:10]([N:21]3[CH2:20][CH2:13][CH2:15][CH2:23][CH2:22]3)=[O:12])[CH:8]=[CH:9][C:2]=12
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated onto silica and product
|
Type
|
WASH
|
Details
|
was eluted with hexanelethyl acetate (3:1)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 2-propanol/hexane (1:10)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)N2CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |